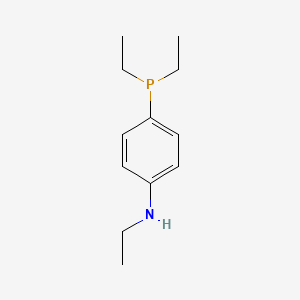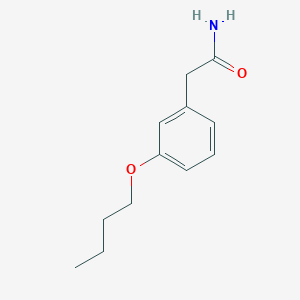![molecular formula C14H12OS B14399431 (6-Methyldibenzo[b,d]thiophen-1-yl)methanol CAS No. 89935-22-8](/img/structure/B14399431.png)
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by a methanol group attached to the 1-position of a 6-methyl-substituted dibenzo[b,d]thiophene ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and have significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol typically involves the following steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a palladium-catalyzed coupling reaction of o-bromoiodobenzene with benzenethiols.
Hydroxymethylation: The final step involves the hydroxymethylation of the dibenzothiophene core to introduce the methanol group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanol group, forming the parent dibenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of (6-Methyldibenzo[b,d]thiophen-1-yl)aldehyde or (6-Methyldibenzo[b,d]thiophen-1-yl)carboxylic acid.
Reduction: Formation of 6-methyldibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the reagents used.
Scientific Research Applications
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog without the methanol and methyl groups.
Dibenzothiophene: The parent compound without the methanol and methyl groups.
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is unique due to the presence of both a methanol group and a methyl group on the dibenzothiophene core. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89935-22-8 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(6-methyldibenzothiophen-1-yl)methanol |
InChI |
InChI=1S/C14H12OS/c1-9-4-2-6-11-13-10(8-15)5-3-7-12(13)16-14(9)11/h2-7,15H,8H2,1H3 |
InChI Key |
NZTBNWQLKYQFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC=C3S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


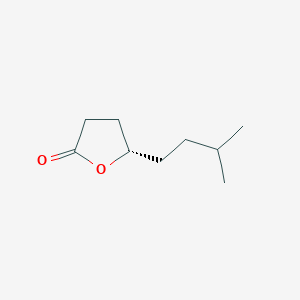
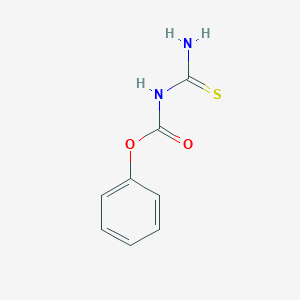
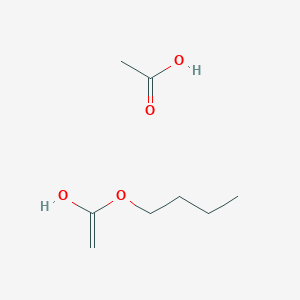
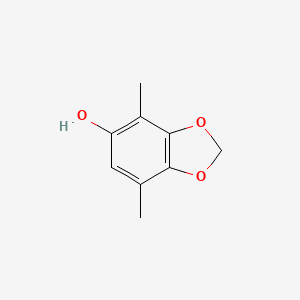



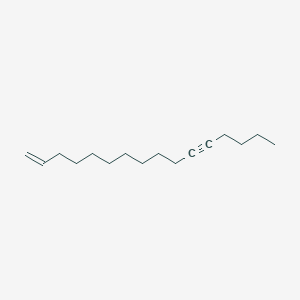
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
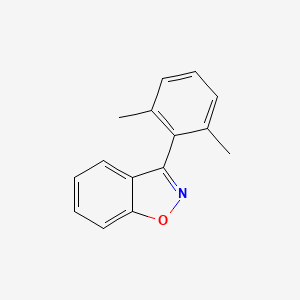
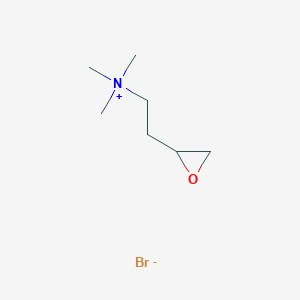
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
